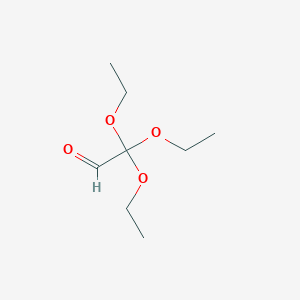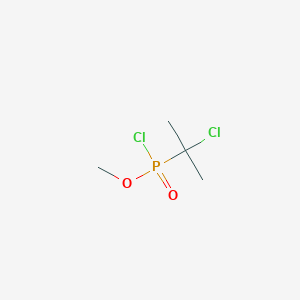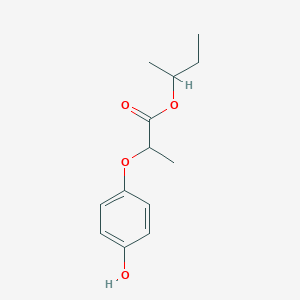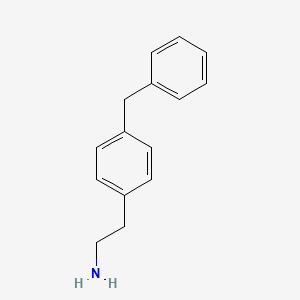
4-(Phenylmethyl)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylmethyl)benzeneethanamine, also known as 4-(Phenylmethyl)phenethylamine, is an organic compound with the molecular formula C16H17N. It is a derivative of phenethylamine, characterized by the presence of a phenylmethyl group attached to the benzene ring. This compound is of interest due to its structural similarity to various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylmethyl)benzeneethanamine typically involves the following steps:
Benzylation of Benzeneethanamine: The initial step involves the benzylation of benzeneethanamine using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylmethyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzophenone derivatives or benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(Phenylmethyl)benzeneethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Phenylmethyl)benzeneethanamine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure without the phenylmethyl group.
Benzeneethanamine: Lacks the additional phenylmethyl group.
Benzenemethanamine: Similar structure but with different functional groups.
Uniqueness
4-(Phenylmethyl)benzeneethanamine is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in synthetic chemistry.
Properties
CAS No. |
108714-30-3 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(4-benzylphenyl)ethanamine |
InChI |
InChI=1S/C15H17N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10-12,16H2 |
InChI Key |
XHDHLKZCOPJXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


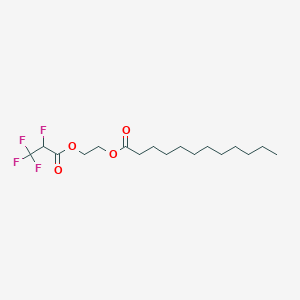
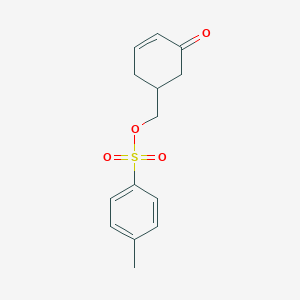
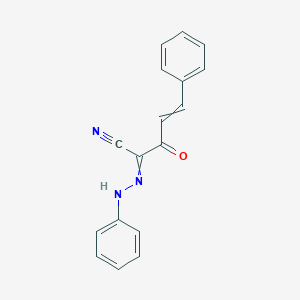
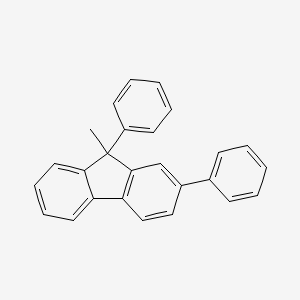
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
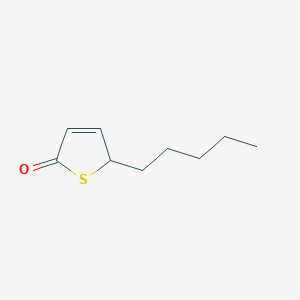
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

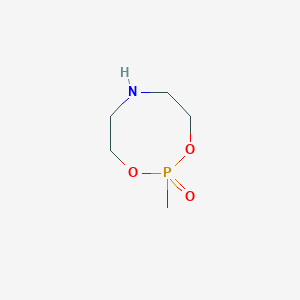
![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
